4-Allyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol
Overview
Description
“4-Allyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol” is a compound with the molecular formula C10H10N4S . It is a derivative of 1,2,4-triazole, a class of compounds known for their diverse biological activities, including anti-inflammatory, antiviral, analgesic, antimicrobial, anticonvulsant, and antidepressant properties .
Synthesis Analysis
This compound is synthesized by the reaction of 3-isothiocyanatoprop-1-ene and isonicotinohydrazide through N-allyl-2-isonicotinoylhydrazinecarbothioamide. The reaction involves base-catalysed intramolecular dehydrative cyclization of this intermediate . The synthesis process yields a good yield of 75-85% .Molecular Structure Analysis
The molecular structure of this compound is non-planar . The crystal structure was determined by X-ray diffraction at low temperature (100 K). The compound crystallizes in monoclinic P21/c; a = 8.006(5)Å, b = 15.363(5)Å, c = 8.936(5)Å, β = 104.441(5) ̊ . The crystal packing is stabilized by N–H·N and C–H·S type hydrogen bonds .Chemical Reactions Analysis
The compound is part of the 1,2,4-triazole family, which is known for its corrosion inhibition properties . The inhibitor activity of this compound against corrosion of neutral copper surfaces has been investigated .Physical And Chemical Properties Analysis
The compound has a molecular weight of 218.28 . It is characterized by the presence of signals for C=N groups in its IR absorption spectra . The 1H-NMR spectrum of the compound shows peaks corresponding to the 1,2,4-triazole ring .Scientific Research Applications
Crystal Structure Analysis
- Field : Analytical Sciences
- Application Summary : The compound’s crystal structure was determined by X-ray diffraction at low temperature (100 K). The molecular structure is non-planar .
- Methods : The structure was solved by direct methods and refined by least-squares on Fobs2 using the SHELXS-97 and SHELXL-97 programs .
- Results : The compound crystallizes in monoclinic P21/c; a = 8.006(5)Å, b = 15.363(5)Å, c = 8.936(5)Å, β = 104.441(5) ̊ .
Neuroprotective Agents
- Field : Neurochemistry
- Application Summary : The compound was evaluated for its ability to reduce α-syn aggregation in vitro .
- Methods : The four pyridinyl-triazole derivatives were tested using the same protocol used for the identification of potent α-syn aggregation inhibitors .
- Results : The results of this study are not explicitly mentioned in the source .
Antibacterial Agents
- Field : Microbiology
- Application Summary : The compound was used in the synthesis of ciprofloxacin-triazole hybrids .
- Methods : The antibacterial activity of these hybrids was evaluated based on their affinity to bacterial type II topoisomerases .
- Results : The antibacterial activity of ciprofloxacin-triazole hybrids does not depend solely on the degree of their affinity to bacterial type II topoisomerases .
Cancer Treatment
- Field : Oncology
- Application Summary : The compound was used in the synthesis of novel 1,2,4-triazole derivatives .
- Methods : The synthesized compounds were tested for their selectivity against cancer cell lines .
- Results : Most of the synthesized compounds have proper selectivity against cancer cell lines .
Antidiabetic Agents
- Field : Biochemistry
- Application Summary : The compound was used in the synthesis of new mixed-ligand chelates of the type, [M (L) (H 2 O) 3] (where M = Co (II), Ni (II), Cu (II) and Zn (II)), which were evaluated for their alpha-amylase and alpha-glucosidase inhibitory activity .
- Methods : The synthesized compounds were tested for their in vitro alpha-amylase and alpha-glucosidase inhibitory activity. Additionally, the compounds were explored for molecular docking studies against the human pancreatic alpha-amylase (PDB id: 1BSI) and alpha-glucosidase (PDB id: 5ZCC) .
- Results : The complex 3 against alpha-amylase and complex 4 against alpha-glucosidase were found to be effective inhibitors. The molecular docking calculations of complex 3 into 1BSI revealed a binding energy of − 8.6 kcal/mol, whereas that of complex 4 against 5ZCC resulted in a binding energy of − 7.4 kcal/mol respectively .
Metal-Organic Frameworks
- Field : Materials Science
- Application Summary : The compound was used in the synthesis of metal-organic frameworks .
- Methods : The frameworks were synthesized hydrothermally and structurally characterized by single-crystal X-ray diffraction .
- Results : The results of this study are not explicitly mentioned in the source .
Antifungal Agents
- Field : Pharmacology
- Application Summary : The 1,2,4-triazole core, which is present in “4-Allyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol”, has been incorporated into a wide variety of therapeutically important agents available in clinical therapy, such as itraconazole, posaconazole, voriconazole which are antifungal .
- Methods : These compounds are typically administered orally or intravenously .
- Results : These antifungal agents have been effective in treating a variety of fungal infections .
Metal-Organic Frameworks
- Field : Materials Science
- Application Summary : The compound was used in the synthesis of metal-organic frameworks .
- Methods : The frameworks were synthesized hydrothermally and structurally characterized by single-crystal X-ray diffraction .
- Results : The results of this study are not explicitly mentioned in the source .
Future Directions
properties
IUPAC Name |
4-prop-2-enyl-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4S/c1-2-7-14-9(12-13-10(14)15)8-3-5-11-6-4-8/h2-6H,1,7H2,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDSITGDYTVXFBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NNC1=S)C2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50353351 | |
Record name | 4-Allyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50353351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Allyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol | |
CAS RN |
90842-92-5 | |
Record name | 4-Allyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50353351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-ALLYL-5-(4-PYRIDINYL)-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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